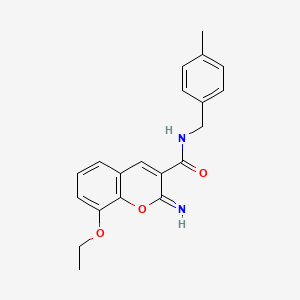

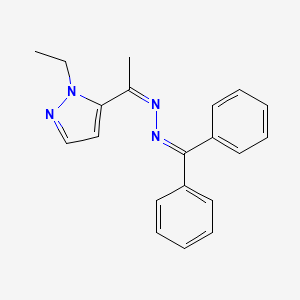

2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acrylamide compounds often involves selective reactions, such as the one-pot reaction method. For instance, derivatives of similar compounds have been synthesized through the reaction of related acetamides with substituted isothiocyanates and methyl iodide in the presence of a basic catalyst in DMF, as reported by Bondock et al. (2014). This method demonstrates the versatility and reactivity of the acrylamide group under basic conditions, leading to the formation of structurally diverse compounds (Bondock et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the stereochemistry and structure of synthesized acrylamide compounds. For example, the crystallographic study of related acrylamides has confirmed their structures, providing insights into their stereochemistry and molecular interactions (Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives exhibit various chemical behaviors depending on their substituents and reaction conditions. For instance, the reactivity of the acrylamide group with isothiocyanates under basic conditions highlights the potential for nucleophilic addition reactions, leading to the formation of diverse organic compounds with potential applications in medicinal chemistry and material science.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of their substituents. The synthesis and growth of organic crystals, like those of related acrylamides, have been studied to understand their thermal properties and crystal growth mechanisms, providing valuable information for designing materials with desired physical characteristics (Gupta et al., 2013).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies on related compounds have explored their mechanofluorochromic properties, showing how molecular interactions and stacking modes can affect their optical properties, which is crucial for developing materials for sensing and electronic applications (Song et al., 2015).

Applications De Recherche Scientifique

Corrosion Inhibitors

2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. Research shows that these compounds can significantly reduce corrosion, suggesting their potential application in protecting metal surfaces in acidic environments. The effectiveness of these inhibitors is attributed to their ability to form a protective layer on the metal surface, reducing the double-layer capacitance and following the Langmuir adsorption isotherm model. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, have validated these findings (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

The study of structurally simple 3-aryl-2-cyano acrylamide derivatives revealed significant insights into their optical properties influenced by their distinct face-to-face stacking mode. These compounds exhibit varying luminescence behaviors upon mechanical stimulation, such as grinding, which is attributed to the transition from crystalline to amorphous phases. This property is crucial for the development of smart materials that respond to mechanical stress with visible changes in their optical properties (Song et al., 2015).

Herbicidal Activity

Acrylamide derivatives, including 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown promising herbicidal activities. These compounds inhibit PSII electron transport, offering a new class of herbicides with effective action even at low application rates. Their structure-activity relationship reveals that specific substitutions at the acrylate 3-position are crucial for maximizing herbicidal efficiency (Wang et al., 2004).

Cytotoxicity and Potential Therapeutic Applications

Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 2-cyano-acrylamide precursors, has explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in the development of new cancer therapies. The synthesis process and structural confirmation through various spectroscopic methods underscore the versatility of acrylamide derivatives in medicinal chemistry (Hassan et al., 2014).

Photoprotective Applications

The novel heterocyclic compound LQFM048, derived from acrylamide chemistry, has demonstrated significant photoprotective effects along with low acute toxicity, making it a promising candidate for sunscreen products. This compound, synthesized using green chemistry approaches, showcases the potential of acrylamide derivatives in developing safer and more effective photoprotective agents (Vinhal et al., 2016).

Propriétés

IUPAC Name |

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-17-5-3-4-15(11-17)20-18(22)14(12-19)10-13-6-8-16(21)9-7-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUUYNAWKRRMGI-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)

![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)

![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)

![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4580755.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)